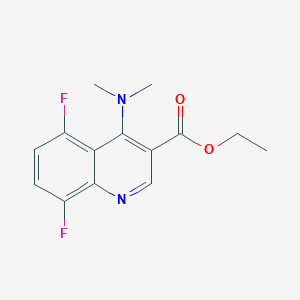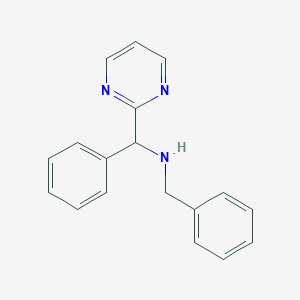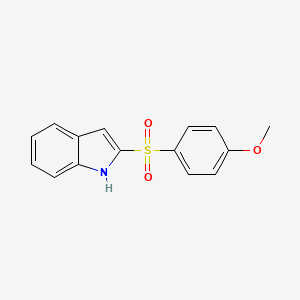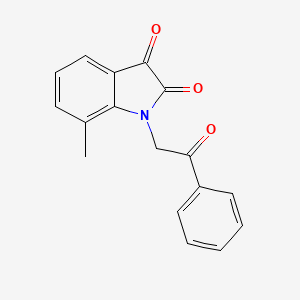
6-Iodo-2,7-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2,7-dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₀IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the iodination of 2,7-dimethylquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the quinoline ring .
Another method involves the use of a palladium-catalyzed cross-coupling reaction. In this approach, 2,7-dimethylquinoline is reacted with an iodoarene in the presence of a palladium catalyst and a base. This method offers high selectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-2,7-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2,7-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Iodo-2,7-dimethylquinoline depends on its specific application. In antimicrobial applications, it is believed to interfere with the microbial cell membrane or inhibit essential enzymes, leading to cell death . In medicinal applications, it may interact with specific molecular targets such as DNA, enzymes, or receptors, disrupting critical biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-2,7-dimethylquinoline: Similar structure but with a bromine atom instead of iodine.
6-Chloro-2,7-dimethylquinoline: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Uniqueness
6-Iodo-2,7-dimethylquinoline is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C11H10IN |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
6-iodo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
InChI-Schlüssel |
IRAKBEHYBDIXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)








![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)

![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
